molecular formula C8H10N2O2 B2749593 (R)-2-Hydroxy-2-phenylacetohydrazide CAS No. 2443-66-5; 84049-61-6

(R)-2-Hydroxy-2-phenylacetohydrazide

カタログ番号: B2749593
CAS番号: 2443-66-5; 84049-61-6
分子量: 166.18
InChIキー: FWTGUGVETHVGTL-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Hydroxy-2-phenylacetohydrazide (CAS: 2443-66-5) is a chiral hydrazide derivative derived from mandelic acid. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . Structurally, it features a phenyl group attached to a hydroxy-substituted carbon, which is further linked to a hydrazide moiety (C=O-NH-NH₂). This compound is synthesized via condensation reactions between mandelic acid derivatives and hydrazine, often under reflux conditions in solvents like methanol or ethanol .

Key properties include:

  • Melting Point: 130°C .
  • Solubility: Soluble in polar solvents (e.g., DMSO, methanol) but requires heating and ultrasonication for full dissolution .
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form .

特性

IUPAC Name

(2R)-2-hydroxy-2-phenylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGUGVETHVGTL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Basic: What are the key steps and reaction conditions for synthesizing (R)-2-Hydroxy-2-phenylacetohydrazide with high enantiomeric purity?

Answer:
The synthesis of this compound involves a multi-step process requiring precise control of stereochemistry. A common approach includes:

  • Step 1 : Condensation of 2-phenylacetic acid with hydrazine hydrate under reflux in ethanol to form the hydrazide backbone .
  • Step 2 : Enantioselective introduction of the hydroxyl group via asymmetric catalysis. For example, using chiral ligands (e.g., (R)-BINOL) or enzymes to ensure retention of the (R)-configuration .
  • Critical Conditions :
    • Temperature: Maintain 60–80°C during condensation to avoid side reactions.
    • Solvent: Anhydrous ethanol or dichloromethane to prevent hydrolysis.
    • Catalyst: Chiral catalysts (e.g., Ru-based complexes) for asymmetric hydroxylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >97% purity .

Q. Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 4.2 ppm (hydroxyl proton), and δ 2.8 ppm (CH₂ group) confirm the hydrazide backbone .
    • ¹³C NMR : Signals at ~170 ppm (carbonyl) and 70–75 ppm (chiral hydroxyl-bearing carbon) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 150.18 (C₈H₁₀N₂O) .
  • Infrared Spectroscopy (IR) : Bands at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 3200 cm⁻¹ (O-H) .
  • Chiral HPLC : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. Advanced: How can researchers evaluate the COX-2 inhibitory activity of this compound derivatives?

Answer:
COX-2 inhibition studies involve:

  • Enzymatic Assays :
    • Use recombinant human COX-1 and COX-2 enzymes.
    • Measure IC₅₀ values via fluorescence-based assays (e.g., Cayman Chemical kits).
    • Example: A derivative showed IC₅₀ = 0.37 μM for COX-2 vs. 82.21 μM for COX-1, indicating selectivity .
  • Cellular Assays :
    • Test antiproliferative activity in cancer cell lines (e.g., A549 lung cancer cells).
    • Compound 48 (a derivative) exhibited IC₅₀ = 0.78 μM in A549 cells via PI staining and apoptosis assays .
  • Computational Docking :
    • Use AutoDock Vina to model binding to COX-2’s active site. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .

Q. Advanced: What structural modifications enhance the solubility and bioavailability of this compound derivatives?

Answer:
Strategies include:

  • Hydroxyl Group Functionalization :
    • Introduce polar groups (e.g., sulfonamide or carboxylate) to improve water solubility. A derivative with a 4-(benzyloxy)phenyl group showed 3× higher solubility than the parent compound .
  • Prodrug Design :
    • Acetylate the hydroxyl group to form esters, which hydrolyze in vivo to release the active compound .
  • Co-crystallization :
    • Use co-formers like succinic acid to create stable co-crystals with enhanced dissolution rates .

Q. Advanced: How do reaction conditions influence the stereochemical outcome during the synthesis of this compound?

Answer:

  • Catalyst Choice :
    • Ru(II)-TsDPEN catalysts achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation .
  • Solvent Effects :
    • Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (R)-configuration.
  • Temperature Control :
    • Lower temperatures (0–5°C) reduce racemization during hydroxylation .
  • Additives :
    • Chiral auxiliaries (e.g., L-proline) enhance stereoselectivity in condensation reactions .

Q. Advanced: What computational methods are used to predict the bioactivity of this compound derivatives?

Answer:

  • 3D-QSAR Modeling :
    • Build models using CoMFA or CoMSIA to correlate structural features (e.g., hydrophobicity, H-bond donors) with COX-2 inhibition .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor interactions over 100 ns to assess binding stability. Key residues: Tyr385 and Ser530 in COX-2 .
  • ADMET Prediction :
    • Tools like SwissADME predict pharmacokinetics (e.g., logP <3 for optimal bioavailability) .

Q. Advanced: How can researchers resolve conflicting data on the biological activity of this compound analogs?

Answer:

  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm IC₅₀ consistency .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Control Experiments :
    • Include reference inhibitors (e.g., Celecoxib for COX-2) to validate assay conditions .
    • Test enantiomerically pure samples to rule out racemization effects .

類似化合物との比較

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
(R)-2-Hydroxy-2-phenylacetohydrazide C₈H₁₀N₂O₂ 166.18 -OH, -NH-NH₂ 130 Anticancer, antimicrobial
2-(2-Chlorophenyl)acetohydrazide C₈H₈ClN₂O 184.62 -Cl, -NH-NH₂ N/A Antitubercular
2-(4-Phenylphenyl)acetohydrazide C₁₄H₁₄N₂O 226.28 Biphenyl, -NH-NH₂ N/A Enzyme inhibition
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide C₁₄H₁₁FN₂O₃ 274.25 -F, -OH, -CONH-NH₂ N/A Anti-inflammatory
2-(3-Allyl-2-hydroxybenzylidene)hydrazinylacetamide C₁₉H₂₀N₄O₂ 360.39 Allyl, -OH, hydrazone N/A Antioxidant

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase molecular polarity and may enhance binding to biological targets. For instance, 2-(2-chlorophenyl)acetohydrazide shows antitubercular activity due to improved target affinity .
  • Bulky substituents (e.g., biphenyl in 2-(4-phenylphenyl)acetohydrazide ) reduce solubility but improve enzyme inhibition via steric effects .

Chirality: The R-configuration in this compound provides enantioselectivity absent in non-chiral analogues like 2-hydroxy-N-(4-fluorobenzoyl)benzohydrazide .

Hydrazone vs. Hydrazide :
Hydrazone derivatives (e.g., 2-(3-allyl-2-hydroxybenzylidene)hydrazinylacetamide ) exhibit enhanced antioxidant activity due to conjugated imine bonds, which stabilize free radicals .

Solubility and Formulation Challenges

  • This compound requires DMSO or methanol for dissolution, with stock solutions prone to precipitation upon freezing .
  • Chlorinated derivatives (e.g., 2-(2-chlorophenyl)acetohydrazide ) show lower aqueous solubility due to hydrophobic Cl substituents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。